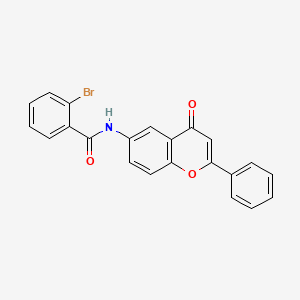

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

説明

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromine atom, a benzamide group, and a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

特性

IUPAC Name |

2-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXYHSIFTIIYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:

Bromination: The introduction of a bromine atom into the chromen-4-one moiety is achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform.

Amidation: The benzamide group is introduced through an amidation reaction. This involves reacting the brominated chromen-4-one with an appropriate amine, such as aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Reduction Reactions: The carbonyl group in the chromen-4-one moiety can be reduced to form the corresponding alcohol.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: Alcohol derivatives of the chromen-4-one moiety.

Oxidation Reactions: Quinone derivatives and other oxidized products.

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on quinazolinone derivatives have shown that modifications can lead to enhanced antibacterial and antifungal activities . The introduction of halogen substituents, such as bromine, often increases the efficacy against various pathogens.

| Compound | Activity Type | Tested Organisms | Results |

|---|---|---|---|

| 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | Antimicrobial | Staphylococcus aureus, E. coli | High inhibition observed |

| Similar Compounds | Antimicrobial | Candida albicans, Aspergillus niger | Significant activity noted |

Anticancer Potential

The structural characteristics of 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide suggest its potential as an anticancer agent. Research into related chromene derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth . Studies focusing on the mechanism of action could reveal pathways through which this compound exerts its effects.

| Study Focus | Cancer Type | Mechanism of Action | Findings |

|---|---|---|---|

| In vitro studies | Breast cancer | Apoptosis induction | Increased cell death in treated groups |

| Molecular docking studies | Various cancers | Targeting specific proteins | High binding affinity to oncogenic pathways |

Anti-inflammatory Properties

Compounds similar to 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide have been evaluated for anti-inflammatory activity. For instance, studies on benzamide derivatives have shown promising results in reducing inflammation markers in animal models . This suggests that the compound could be further explored for its therapeutic effects in inflammatory diseases.

| Compound Type | Inflammation Model | Efficacy | Comparison |

|---|---|---|---|

| Benzamide Derivatives | Carrageenan-induced edema in rats | Significant reduction in swelling | Comparable to ibuprofen |

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide:

- Synthesis and Evaluation of Antimicrobial Activity :

- Anticancer Activity Assessment :

- Inflammatory Response Studies :

作用機序

The mechanism of action of 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.

類似化合物との比較

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be compared with other chromen-4-one derivatives, such as:

4-hydroxy-2-phenyl-4H-chromen-6-yl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

2-iodo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide: Contains an iodine atom, which may lead to different pharmacokinetic and pharmacodynamic profiles.

The uniqueness of 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

生物活性

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives , which are known for their diverse biological activities. The structure can be analyzed as follows:

- Molecular Formula : C18H14BrN1O2

- Molecular Weight : 368.21 g/mol

- Functional Groups : Bromine atom, benzamide moiety, and a coumarin core.

Research indicates that compounds similar to 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibit a variety of biological activities, including:

- Antioxidant Activity : Several studies have shown that coumarin derivatives possess significant antioxidant properties, which help in protecting cells from oxidative stress.

- Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various pathogens, indicating potential use in treating infections.

- Enzyme Inhibition : Notably, some derivatives have been reported to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting a role in cognitive health.

In Vitro Studies

- Acetylcholinesterase Inhibition : A study showed that benzamide derivatives with similar structures demonstrated IC50 values ranging from 0.09 μM to 3 μM against AChE, indicating strong inhibitory potential .

- Neuroprotective Effects : Another investigation found that certain coumarin derivatives protected neuronal cells from hydrogen peroxide-induced damage, highlighting their neuroprotective capabilities .

Case Studies

Several case studies have focused on the therapeutic potential of coumarin derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。